molecular formula C12H7ClN2OS2 B13880207 3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B13880207
M. Wt: 294.8 g/mol
InChI Key: DUMHWRXFVYNRFV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of a chlorophenyl group and a sulfanylidene moiety contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of 4-chlorobenzaldehyde, thiourea, and a suitable thieno precursor in the presence of a catalyst such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers or thiols.

    Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the chlorophenyl and sulfanylidene groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile scaffold for drug development and other scientific applications .

Properties

Molecular Formula

C12H7ClN2OS2

Molecular Weight

294.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H7ClN2OS2/c13-7-1-3-8(4-2-7)15-11(16)9-5-6-18-10(9)14-12(15)17/h1-6H,(H,14,17)

InChI Key

DUMHWRXFVYNRFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(NC2=S)SC=C3)Cl

Origin of Product

United States

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